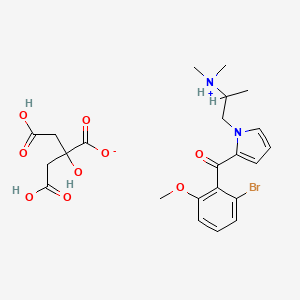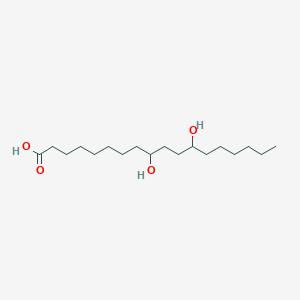
9,12-Dihydroxyoctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Dihydroxyoctadecanoic acid is a hydroxy fatty acid with the molecular formula C18H36O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Dihydroxyoctadecanoic acid typically involves the hydroxylation of oleic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction is carried out at temperatures ranging from 20°C to 80°C for a duration of 0.5 to 24 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen peroxide to a mixture of oleic acid and a suitable catalyst, followed by separation and purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 9,12-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dicarboxylic acids.
Esterification: It reacts with alcohols to form esters.
Hydrogenation: It can be hydrogenated to remove the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Alcohols in the presence of acid catalysts.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst.
Major Products:
Oxidation: Dicarboxylic acids.
Esterification: Esters of this compound.
Hydrogenation: Reduced forms of the compound without hydroxyl groups.
Aplicaciones Científicas De Investigación
9,12-Dihydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polymers and surfactants.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of lubricants, emulsifiers, and stabilizers.
Mecanismo De Acción
The mechanism of action of 9,12-Dihydroxyoctadecanoic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating protons to acceptor molecules. Additionally, it participates in enzymatic reactions, such as esterification and oxidation, mediated by specific enzymes like lipases and oxidases .
Comparación Con Compuestos Similares
- 9,10-Dihydroxyoctadecanoic acid
- 10,13-Dihydroxyoctadecanoic acid
- 12-Hydroxy-cis-9-octadecenoic acid (ricinoleic acid)
Comparison: 9,12-Dihydroxyoctadecanoic acid is unique due to the specific positions of its hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs. For instance, 9,10-Dihydroxyoctadecanoic acid has hydroxyl groups at the 9th and 10th positions, leading to different reactivity and applications .
Propiedades
Número CAS |
25754-87-4 |
|---|---|
Fórmula molecular |
C18H36O4 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
9,12-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
Clave InChI |
CJKWEXKSSFUTCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC(CCCCCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


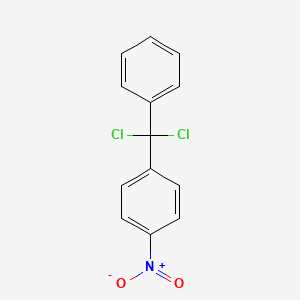
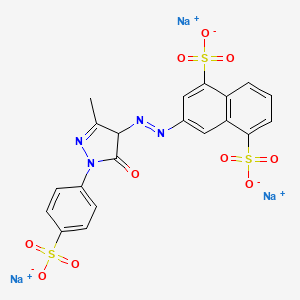
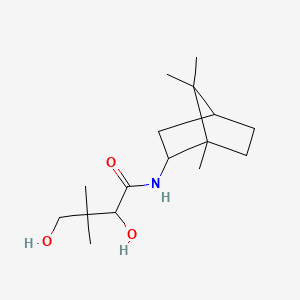
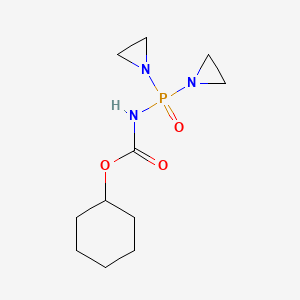
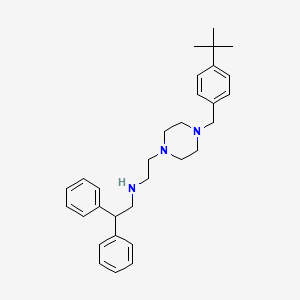
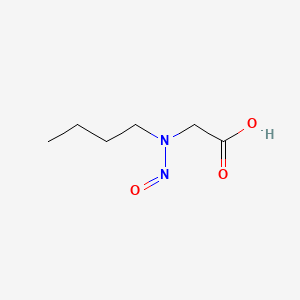
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)
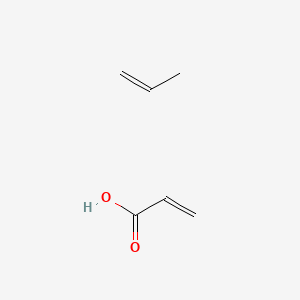

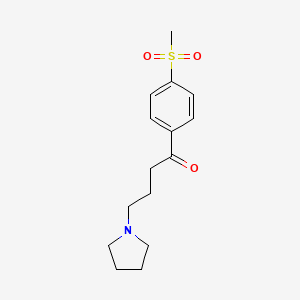
![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)
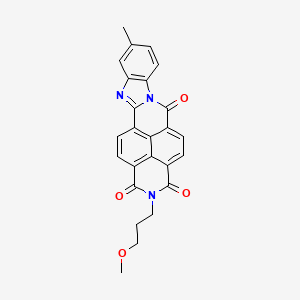
![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
